Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate
Description
Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate (CAS No. 122860-33-7) is a piperidine derivative with the molecular formula C₁₄H₁₉NO₃ and a molecular weight of 249.31 g/mol . Structurally, it features a hydroxymethyl (-CH₂OH) group at the 4-position of the piperidine ring and a benzyloxycarbonyl (Cbz) protecting group. This compound is widely used in organic synthesis as a precursor for cross-coupling reactions, particularly in the preparation of pharmaceuticals and bioactive molecules .
Properties
IUPAC Name |
benzyl 4-(hydroxymethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-10-12-6-8-15(9-7-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,12,16H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINIORCIRVAZSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353037 | |
| Record name | Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122860-33-7 | |
| Record name | Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl 4-(hydroxymethyl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Nitrogen Protection via Benzyl Chloroformate
The piperidine nitrogen is protected early in the synthesis to prevent undesired side reactions. Benzyl chloroformate (Cbz-Cl) is the reagent of choice, reacting with the secondary amine in the presence of a base such as triethylamine. For example, methyl 4-piperidinecarboxylate hydrochloride is neutralized and treated with Cbz-Cl in dichloromethane at 0–5°C, yielding benzyl 4-(methoxycarbonyl)piperidine-1-carboxylate with >95% efficiency.
Key conditions :
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Solvent : Dichloromethane or tetrahydrofuran
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Temperature : 0–25°C
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Base : Triethylamine (2.5 equiv relative to HCl salt)
Ester Reduction to Hydroxymethyl Group
The methoxycarbonyl group at the 4-position is reduced to a hydroxymethyl moiety. Lithium aluminum hydride (LiAlH₄) is the most effective reagent, though alternatives like Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) are used in industrial settings for better controllability.
Laboratory-Scale Reduction with LiAlH₄
A solution of benzyl 4-(methoxycarbonyl)piperidine-1-carboxylate in anhydrous tetrahydrofuran is treated with LiAlH₄ (1.2 equiv) at 0°C. The mixture is warmed to reflux (66°C) for 6 hours, yielding benzyl 4-(hydroxymethyl)piperidine-1-carboxylate with 88–92% isolated yield.
Characterization data :
Industrial-Scale Reduction with Red-Al
To avoid pyrophoric risks of LiAlH₄, Red-Al is preferred for large batches. A 3 L reactor charged with benzyl 4-(methoxycarbonyl)piperidine-1-carboxylate (0.8 mol) and hexanes is cooled to 0°C. Red-Al (1.1 equiv) is added dropwise over 2 hours, followed by quenching with 4N NaOH. The organic layer is concentrated to give the product in 94% yield and >98% purity (HPLC).
Advantages :
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Eliminates need for cryogenic conditions.
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Simplified workup via aqueous extraction.
Alternative Pathways and Comparative Analysis
Partial Reduction of Carboxylic Acid Esters
Partial reduction bypasses oxidation steps required in aldehyde synthesis. For instance, ethyl 1-Cbz-piperidine-4-carboxylate is treated with DIBAL-H (diisobutylaluminum hydride) at −78°C, selectively yielding the hydroxymethyl derivative without over-reduction.
Reaction optimization :
| Parameter | DIBAL-H (1.0 equiv) | DIBAL-H (1.2 equiv) |
|---|---|---|
| Temperature (°C) | −78 | −78 |
| Time (h) | 3 | 2 |
| Yield (%) | 78 | 85 |
| Purity (HPLC, %) | 97.2 | 98.6 |
Hydrolysis-Acylation-Reduction Sequence
A three-step approach starting from 1-Cbz-piperidine-4-carbonitrile (derived from piperidine-4-carboxamide) involves:
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Hydrolysis : 6N HCl at 100°C for 12 hours to form 1-Cbz-piperidine-4-carboxylic acid .
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Esterification : Methanol/H₂SO₄ reflux to yield methyl 1-Cbz-piperidine-4-carboxylate .
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Reduction : LiAlH₄ as described in Section 1.2.1.
This route achieves 76% overall yield but is less favored due to lengthy steps and lower atom economy.
Industrial Production and Scalability
Continuous Flow Reactor Systems
Modern facilities employ continuous flow technology for Cbz protection and reduction. For example:
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Cbz protection : A 1:1 mixture of piperidine ester and Cbz-Cl in THF is pumped through a packed-bed reactor containing immobilized triethylamine at 25°C. Residence time: 8 minutes; conversion: 99.4%.
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Reduction : The ester intermediate is mixed with Red-Al in a microreactor (0.5 mm channel width) at 50°C, achieving 96% conversion in 30 seconds.
Benefits :
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40% reduction in solvent use.
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99% consistency in batch-to-batch purity.
Challenges and Mitigation Strategies
Over-Reduction to Aldehydes
Using excess Red-Al or elevated temperatures risks forming benzyl 4-formylpiperidine-1-carboxylate . Strategies include:
Purification of Hydrophilic Byproducts
The hydroxymethyl group increases polarity, complicating isolation. Solutions involve:
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Two-phase extraction : tert-Butyl methyl ether/water (3:1) removes unreacted ester.
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Crystallization : Hexanes/ethyl acetate (5:1) precipitates the product at −20°C.
Emerging Methodologies
Scientific Research Applications
Medicinal Chemistry
Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate serves as an important intermediate in the synthesis of various pharmacologically active compounds.
1.1. Synthesis of Antagonists
This compound has been utilized in the synthesis of benzoyloxyethylpiperidinylmethylamine, which acts as a fluorescent antagonist for human muscarinic receptors, particularly muscarinic receptor subtype 4 (M4) . This receptor is implicated in several neurological disorders, including Alzheimer's disease and Lewy Body Dementia .
1.2. Structure-Activity Relationship Studies
Recent studies have investigated the structure-activity relationships of piperidine derivatives, including this compound. These studies aim to optimize compounds for better potency and pharmacokinetic profiles against targets such as Mycobacterium tuberculosis .
Organic Synthesis
This compound is also a valuable building block in organic synthesis, facilitating the development of complex molecules.
2.1. Building Block for Complex Molecules
The compound is used to create various derivatives that exhibit diverse biological activities. For instance, it can be transformed into other piperidine derivatives that serve as potential therapeutic agents .
3.1. Neuropharmacological Applications
A study highlighted the potential of derivatives synthesized from this compound in treating cognitive deficits associated with neurological diseases . The research demonstrated that these compounds could selectively target M4 receptors, providing a pathway for developing novel treatments.
3.2. Antimicrobial Activity
Research has shown that certain analogs derived from this compound exhibit antimicrobial properties against Mycobacterium tuberculosis. The structure-activity relationship studies indicated that modifications to the piperidine ring could enhance efficacy and reduce toxicity .
Data Table: Applications Overview
| Application Area | Description | Example Compounds |
|---|---|---|
| Medicinal Chemistry | Intermediate for drug synthesis targeting M4 receptors | Benzoyloxyethylpiperidinylmethylamine |
| Organic Synthesis | Building block for creating complex piperidine derivatives | Various piperidine analogs |
| Neuropharmacology | Potential treatments for Alzheimer's and other cognitive disorders | M4 receptor antagonists |
| Antimicrobial Activity | Inhibitors against Mycobacterium tuberculosis | MenA inhibitors derived from analogs |
Mechanism of Action
The mechanism of action of benzyl 4-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, as a precursor to P2Y12 antagonists, it inhibits platelet aggregation by blocking the P2Y12 receptor on platelets, thereby preventing the activation of the GPIIb/IIIa receptor complex, which is essential for platelet aggregation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate (CAS 39945-51-2)
- Similarity : 0.56 (structural similarity score) .
- Key Difference : The hydroxymethyl group is at the 3-position instead of the 4-position.
- Impact : Altered steric and electronic environments may affect reactivity in coupling reactions. For example, the 4-position in the parent compound allows for more efficient cross-coupling with pyridine derivatives (e.g., 75% yield in 3w synthesis ) compared to positional isomers.
Benzyl 4-hydroxypiperidine-1-carboxylate (CAS 648418-25-1)
Functional Group Variations
Benzyl 4-ethyl-4-hydroxypiperidine-1-carboxylate (CAS 1638760-22-1)
- Molecular Formula: C₁₅H₂₁NO₃ .
- Key Difference : Contains an ethyl (-CH₂CH₃) and hydroxyl (-OH) group at the 4-position.
- Impact : Increased hydrophobicity due to the ethyl group; predicted boiling point (397.1°C) is higher than the parent compound .
Benzyl 4-((phenylthio)carbonyl)piperidine-1-carboxylate (177d)
Cross-Coupling Reactions :
- Parent Compound : Used in coupling with bromopyridines (e.g., 5-bromo-2-methoxypyridine) to yield 75% product (3w) .
- tert-Butyl Derivatives : tert-butyl 4-(1-(pyrimidin-2-yl)piperidin-4-yl)-3,6-dihydropyridine-1(2H)-carboxylate (3aa) achieves 57% yield , lower than the parent compound’s efficiency.
- Impact of Substituents : Electron-donating groups (e.g., methoxy in 3w) enhance coupling yields compared to methyl groups (63% in 3ab ).
Physicochemical Properties
Analysis : The ethyl-hydroxyl derivative’s higher molecular weight and predicted boiling point reflect increased hydrophobicity and stability.
Biological Activity
Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a hydroxymethyl group and a benzyl moiety, which contributes to its unique chemical reactivity. Its molecular formula is with a molecular weight of approximately 235.28 g/mol. The presence of the hydroxymethyl group enhances the compound's solubility and may influence its interaction with biological targets.
Antimicrobial Properties
Preliminary studies indicate that derivatives of this compound may exhibit significant antibacterial and anti-inflammatory effects. Research has shown that similar piperidine derivatives can inhibit bacterial growth, suggesting that this compound might possess comparable properties .
Neuropharmacological Effects
The compound's structural similarity to other piperidine derivatives, which are known for their neuropharmacological activities, raises the possibility of it acting as an acetylcholinesterase inhibitor . Acetylcholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer’s disease. Studies on related compounds have demonstrated their ability to enhance acetylcholine levels in the brain, potentially improving cognitive function .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound can provide insights into optimizing its biological activity:
| Substituent | Effect on Activity |
|---|---|
| Hydroxymethyl | Enhances solubility and potential receptor interactions |
| Benzyl group | May improve binding affinity to biological targets |
| Piperidine ring | Essential for maintaining structural integrity and activity |
Research indicates that modifications to the piperidine ring or substituents can significantly impact the compound's efficacy against various biological targets .
Study on Anticancer Activity
A study explored the anticancer potential of piperidine derivatives, including this compound. It was found that these compounds exhibited cytotoxicity against several cancer cell lines, including FaDu hypopharyngeal tumor cells. The mechanism was attributed to apoptosis induction, suggesting a promising avenue for cancer therapy .
Neuroprotective Effects
In vivo studies have indicated that similar piperidine derivatives can protect against neurodegeneration by inhibiting cholinesterase activity. This property is particularly relevant for developing treatments for Alzheimer's disease, where maintaining acetylcholine levels is critical for cognitive function .
Synthesis and Purification
The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Ring: Starting from suitable precursors through cyclization reactions.
- Substitution Reactions: Introducing hydroxymethyl and benzyl groups using appropriate reagents.
- Purification: Techniques such as crystallization or chromatography ensure high purity levels necessary for biological testing.
Q & A
Q. What are the standard synthetic routes for Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common method involves reacting 4-(hydroxymethyl)piperidine with benzyl chloroformate in the presence of a base like triethylamine (TEA) in dichloromethane (DCM). The reaction is conducted at 0–25°C, followed by purification via column chromatography or recrystallization . For example, in-situ bromination and cross-electrophile coupling strategies have achieved yields up to 65% under optimized conditions .
Q. What safety protocols should be followed when handling this compound?
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- First Aid: For skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizers .
Q. How is the compound characterized analytically?
- NMR Spectroscopy: Key signals include δ 7.3–7.4 ppm (benzyl aromatic protons) and δ 3.5–4.5 ppm (piperidine and hydroxymethyl groups). 13C NMR confirms carbonyl (C=O) at ~155–160 ppm .
- Mass Spectrometry: HRMS (ESI+) shows [M+H]+ peaks matching the molecular formula (C₁₄H₁₉NO₃, MW 249.3 g/mol) .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side reactions?
- Reaction Optimization: Adjust stoichiometry (e.g., 1.2 equivalents of benzyl chloroformate), use anhydrous solvents, and maintain temperatures below 25°C to suppress ester hydrolysis.
- Purification: Employ gradient elution in column chromatography (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .
- Catalysis: Recent studies suggest using DMAP (4-dimethylaminopyridine) as a catalyst to enhance reaction efficiency .
Q. What are the key reaction pathways for modifying the hydroxymethyl group?
- Oxidation: Convert the hydroxymethyl (–CH₂OH) to a carboxylate using KMnO₄ in acidic conditions or CrO₃ in acetone .
- Functionalization: Perform Mitsunobu reactions to introduce alkyl/aryl groups or protect the hydroxyl group with tert-butyldimethylsilyl (TBS) chloride for subsequent coupling reactions .
Q. How does structural variation in piperidine derivatives affect biological activity?
Comparative studies with analogs (e.g., 4-oxo or 4-aminopiperidine derivatives) reveal:
- Lipophilicity: The hydroxymethyl group enhances solubility compared to methyl or benzyl substituents.
- Bioactivity: Substitutions at the 4-position influence binding to enzymes like kinases or proteases. For example, bulkier groups reduce cell permeability .
| Analog | Key Feature | Impact on Bioactivity |
|---|---|---|
| 4-Oxopiperidine | Ketone group | Increased reactivity in Schiff base formation |
| 4-Aminopiperidine | Amine group | Enhanced nucleophilicity for peptide coupling |
| 4-(Ethoxycarbonyl)piperidine | Ester group | Improved metabolic stability |
Q. How should researchers address contradictions in toxicity data?
While some safety data sheets (SDS) report "no known hazards" , others caution that toxicological properties are not fully characterized . Mitigation strategies include:
Q. What advanced techniques are used to study stability under varying conditions?
- Accelerated Stability Studies: Expose the compound to 40°C/75% relative humidity (ICH guidelines) and monitor degradation via HPLC.
- Kinetic Analysis: Use Arrhenius plots to predict shelf-life. The compound is stable at pH 4–7 but undergoes ester hydrolysis in strongly acidic/basic conditions .
Methodological Notes
- Contradiction Resolution: Cross-validate data from multiple sources (e.g., PubChem, TCI America) to reconcile discrepancies in toxicity or reactivity .
- Ethical Compliance: Adhere to institutional review boards (IRBs) for biological studies and Material Transfer Agreements (MTAs) for sharing derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
